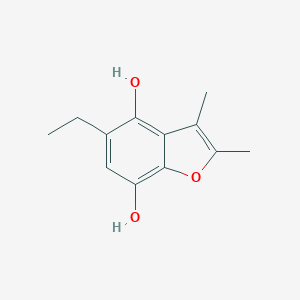

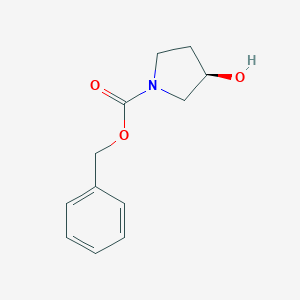

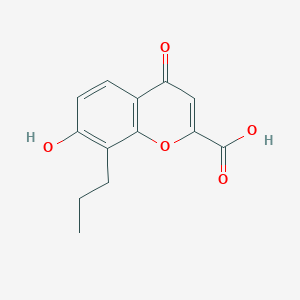

(r)-(4-Bencilomorfolin-3-il)metanol

Descripción general

Descripción

Synthesis Analysis

The practical synthesis of chiral 2-morpholine derivatives, such as "(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate," has been developed as a key starting material for investigational drug candidates. The synthesis process involves key steps like the resolution of a morpholine amide intermediate to install the S-morpholino stereocenter, followed by a high-yielding Grignard reaction (Kopach et al., 2009). Another study showcases a concise method for the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, highlighting the versatility in synthetic approaches (Fan et al., 2017).

Molecular Structure Analysis

The structural characterization of related compounds provides insight into the molecular architecture and interactions. For instance, the crystal structure of 4-hydroxyanilinium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate methanol monosolvate has been elucidated, revealing details about the intermolecular hydrogen bond interactions forming a network within the crystal (Pei et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving (R)-(4-Benzylmorpholin-3-yl)methanol derivatives demonstrate their reactivity and potential applications. The synthesis and application of imidazole derivatives, involving methanol derivatives, indicate the transformative capabilities of these compounds through various chemical reactions (Ohta et al., 1987).

Physical Properties Analysis

The study of molecular aggregation in related compounds, such as benzene-1,3-diol derivatives, in different solvents like methanol, has shed light on the physical properties of these compounds, particularly their behavior in solution and the effects of molecular aggregation on spectroscopic characteristics (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties of (R)-(4-Benzylmorpholin-3-yl)methanol and its derivatives can be inferred from studies on related compounds. For example, the synthesis, characterization, and crystal structure studies of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveal insights into the chemical behavior and structural features of such compounds (Benakaprasad et al., 2007).

Aplicaciones Científicas De Investigación

Síntesis Química

“(r)-(4-Bencilomorfolin-3-il)metanol” podría utilizarse en la síntesis de otros compuestos orgánicos complejos. Su estructura, que incluye un anillo de morfolina y un grupo bencilo, lo convierte en un bloque de construcción versátil en la síntesis orgánica .

Investigación Farmacéutica

Los derivados de la morfolina, como “this compound”, se utilizan a menudo en la investigación farmacéutica. Pueden servir como intermediarios en la síntesis de diversos productos farmacéuticos .

Investigación en Ciencia de Materiales

En ciencia de materiales, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales. Su estructura única podría contribuir a propiedades novedosas en polímeros u otros materiales .

Síntesis de Metanol

Aunque no está directamente relacionado con “this compound”, el metanol en sí tiene aplicaciones significativas en la investigación científica. Por ejemplo, el metanol se puede sintetizar a partir de H2 y CO2, y este proceso se está estudiando por su potencial para reducir las emisiones de gases de efecto invernadero .

Producción de Combustible

El metanol también se está explorando como combustible alternativo y como vector de hidrógeno para la transición energética . Como derivado del metanol, “this compound” podría tener aplicaciones potenciales en esta área.

Conversión de Biomasa

El metanol se puede producir a partir de una variedad de materias primas de biomasa, que incluyen briquetas, residuos forestales, madera, residuos de cultivos y biomasa residual . Este proceso podría implicar potencialmente “this compound” como intermedio o catalizador.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3R)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363826 | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101376-26-5 | |

| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)